molecular formula CF3NaO3S B1324478 Sodium trifluoromethanesulfonate CAS No. 2926-30-9

Sodium trifluoromethanesulfonate

Cat. No. B1324478
CAS RN: 2926-30-9
M. Wt: 172.06 g/mol
InChI Key: XGPOMXSYOKFBHS-UHFFFAOYSA-M
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Patent
US04639364

Procedure details

Trifluoromethanesulfonic acid (17.50 g) was placed in a graduated cylinder and diluted with water (30 ml). The trifluoromethanesulfonic acid was neutralized with 10% sodium hydroxide to a pH of 7.2. The solution was transferred to a rotary evaporator, evaporated to dryness and placed under a vacuum overnight (20.2 g). The sample was collected, ground to a fine powder in mortar and pestle and dried to a constant weight (19.18 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[OH-].[Na+:10]>O>[F:1][C:2]([F:8])([F:7])[S:3]([O-:6])(=[O:5])=[O:4].[Na+:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was transferred to a rotary evaporator
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
placed under a vacuum overnight (20.2 g)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The sample was collected
CUSTOM
Type
CUSTOM
Details
ground to a fine powder in mortar and pestle and dried to a constant weight (19.18 g)

Outcomes

Product
Name
Type
Smiles
FC(S(=O)(=O)[O-])(F)F.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.